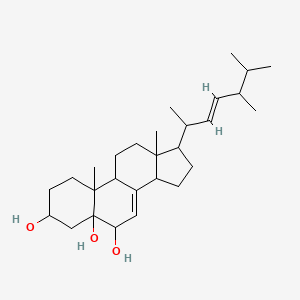
Cerevisterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Cerevisterol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric oxide, prostaglandin E2, and various cytokines . Major products formed from these reactions include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Applications De Recherche Scientifique
Antioxidant Properties
Cerevisterol exhibits significant antioxidant activity, which may help mitigate oxidative stress in cells. Research indicates that it can reduce the production of reactive oxygen species and enhance cellular defense mechanisms against oxidative damage. This property is crucial for protecting cells from various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.
Anti-Inflammatory Effects
This compound has been shown to alleviate inflammation through multiple signaling pathways. It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in mediating inflammatory responses. In vitro studies demonstrate that this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
Case Study: Inhibition of Pro-inflammatory Cytokines
In a study using RAW 264.7 macrophages, this compound treatment resulted in a significant decrease in nitric oxide and prostaglandin E2 production, indicating its potential as a natural anti-inflammatory agent .
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties against various pathogens. It has been isolated from wood-decaying fungi such as Trametes gibbosa and Trametes elegans, showing inhibitory effects against bacteria like Staphylococcus aureus, Salmonella typhi, and fungi such as Aspergillus niger. The minimum inhibitory concentrations (MICs) for these pathogens range from 25 to 50 µg/mL .
Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | 100 µg/mL |
| Salmonella typhi | 25 µg/mL | 50 µg/mL |
| Enterococcus faecalis | 50 µg/mL | 200 µg/mL |
| Aspergillus niger | 25 µg/mL | 100 µg/mL |
Resistance Modifying Activities
This compound also exhibits resistance-modifying activities that can enhance the efficacy of conventional antibiotics. At sub-inhibitory concentrations, it can potentiate or reduce the activity of antibiotics such as erythromycin and ampicillin, suggesting its potential role in combating antibiotic resistance .
Potential Therapeutic Applications
Given its multifaceted bioactivities, this compound is being explored for therapeutic applications in treating inflammatory diseases and infections. Its ability to modulate immune responses and inhibit pathogen growth positions it as a candidate for developing new treatments against chronic inflammatory conditions and antibiotic-resistant infections.
Mécanisme D'action
Cerevisterol exerts its effects by targeting multiple molecular pathways . It inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by blocking the phosphorylation of inhibitory protein κBα (IκBα) and suppressing NF-κB transactivation . It also suppresses the mitogen-activated protein kinases (MAPK) signaling pathways and the transactivation of activator protein-1 (AP-1) . Furthermore, this compound induces the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) by down-regulating Kelch-like ECH-associated protein 1 (Keap-1) and up-regulating hemeoxygenases-1 (HO-1) expression .
Comparaison Avec Des Composés Similaires
Cerevisterol is similar to other sterol compounds such as ergosterol and cholesterol . it is unique due to its specific bioactive properties, including its anti-inflammatory and cytotoxic effects . Other similar compounds include ergosta-7,22-diene-3β,5α,6β-triol and 24R-methylcholest-7,22E-dien-3,5,6-triol .
Propriétés
Formule moléculaire |
C28H46O3 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+ |
Clé InChI |
ARXHRTZAVQOQEU-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonymes |
cerevisterol ergosta-7,22E-diene-3beta,5alpha,6beta-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















